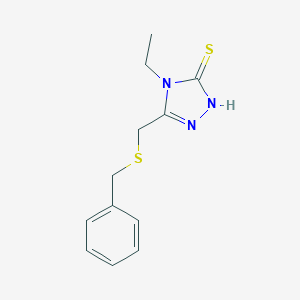
3-(benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of 1,2,4-triazole derivatives, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-(benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione is not fully understood. However, it has been suggested that the compound exerts its biological activities by inhibiting various enzymes and proteins involved in the growth and proliferation of microorganisms and cancer cells.
Biochemical and Physiological Effects:
3-(benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione has been reported to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various pathogenic microorganisms such as bacteria and fungi. The compound has also been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been studied for its potential use as a corrosion inhibitor due to its ability to form a protective layer on metal surfaces.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione in lab experiments is its diverse biological activities. The compound can be used in various assays to study its antimicrobial, antifungal, antiviral, anticancer, and corrosion inhibition properties. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of 3-(benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione. One of the areas of interest is the development of new derivatives with improved biological activities and reduced toxicity. Another area of interest is the study of the compound's mechanism of action, which could provide insights into its potential use as a therapeutic agent. Additionally, the compound could be studied for its potential use in nanotechnology and materials science due to its ability to form a protective layer on metal surfaces.
Synthesemethoden
The synthesis of 3-(benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione can be achieved by the reaction of benzyl chloride, potassium thiocyanate, and ethyl hydrazinecarboxylate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is obtained in good yield.
Wissenschaftliche Forschungsanwendungen
3-(benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit significant biological activities such as antimicrobial, antifungal, antiviral, and anticancer activities. The compound has also been studied for its potential use as a corrosion inhibitor and as a ligand in coordination chemistry.
Eigenschaften
Produktname |
3-(benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
|---|---|
Molekularformel |
C12H15N3S2 |
Molekulargewicht |
265.4 g/mol |
IUPAC-Name |
3-(benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H15N3S2/c1-2-15-11(13-14-12(15)16)9-17-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,16) |
InChI-Schlüssel |
RZEKUZLHJKZOPY-UHFFFAOYSA-N |
SMILES |
CCN1C(=NNC1=S)CSCC2=CC=CC=C2 |
Kanonische SMILES |
CCN1C(=NNC1=S)CSCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-methyl-1-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B305189.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B305190.png)
![N-[1-(4-allyl-5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B305191.png)
![2-({4-allyl-5-[(benzylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide](/img/structure/B305192.png)
![1-[({4-allyl-5-[(benzylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B305193.png)
![N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B305200.png)
![1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine](/img/structure/B305201.png)
![4-chloro-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B305203.png)
![4-chloro-N-{2-[(2-furylmethyl)sulfanyl]ethyl}-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B305205.png)
![(4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone](/img/structure/B305206.png)
![[4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone](/img/structure/B305209.png)
![N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B305210.png)
![N-cyclohexyl-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B305211.png)
![N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide](/img/structure/B305212.png)